N-Isopropyl-3-methoxy-5-vinylbenzamide
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Overview
Description
N-Isopropyl-3-methoxy-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group, a methoxy group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-methoxy-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoyl chloride, isopropylamine, and vinyl magnesium bromide.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-3-methoxy-5-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-3-methoxy-5-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-methoxy-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, the amide group can form hydrogen bonds with active site residues, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.
Comparison with Similar Compounds
N-Isopropyl-3-methoxy-5-vinylbenzamide can be compared with other similar compounds, such as:
N-Isopropyl-3-methoxybenzamide: Lacks the vinyl group, resulting in different reactivity and applications.
N-Isopropyl-5-vinylbenzamide: Lacks the methoxy group, affecting its chemical properties and interactions.
N-Methyl-3-methoxy-5-vinylbenzamide: The isopropyl group is replaced with a methyl group, altering its steric and electronic properties.
Uniqueness: The presence of both the methoxy and vinyl groups in this compound provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-ethenyl-5-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-10-6-11(8-12(7-10)16-4)13(15)14-9(2)3/h5-9H,1H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFNSFQRHGEZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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